2-Amino-3-methylpentanenitrile
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Overview
Description
Pentanenitrile, 2-amino-3-methyl-, also known as 2-amino-3-methylpentanenitrile, is an organic compound with the molecular formula C6H12N2. This compound is a nitrile derivative and is characterized by the presence of an amino group and a methyl group attached to the pentanenitrile backbone. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanenitrile, 2-amino-3-methyl- can be achieved through several methods. One common approach involves the reaction of 2-methylpentanenitrile with ammonia under specific conditions. Another method includes the reaction of 2-methylpentanenitrile with an amine, such as methylamine, in the presence of a catalyst.
Industrial Production Methods
Industrial production of Pentanenitrile, 2-amino-3-methyl- typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Pentanenitrile, 2-amino-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Pentanenitrile, 2-amino-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanenitrile, 2-amino-3-methyl- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical processes. The nitrile group can undergo hydrolysis, leading to the formation of carboxylic acids or amides, which can further interact with biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methylpentanenitrile: Similar in structure but lacks the amino group.
2-Aminopentanenitrile: Similar but without the methyl group.
3-Methylpentanenitrile: Similar but with the methyl group at a different position.
Uniqueness
Pentanenitrile, 2-amino-3-methyl- is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
2-amino-3-methylpentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-5(2)6(8)4-7/h5-6H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCYTTXKDCBDRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548644 |
Source
|
Record name | 2-Amino-3-methylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128203-33-8 |
Source
|
Record name | 2-Amino-3-methylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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